![molecular formula C10H12BClO2 B14082785 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane CAS No. 102746-93-0](/img/structure/B14082785.png)
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is substituted with a chloromethyl and phenyl group. Its distinct structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of phenylboronic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate boronate ester, which cyclizes to form the dioxaborinane ring.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenylboronic acid or borate esters.
Reduction: Formation of cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles and electrophiles. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and the formation of boron-containing compounds.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
Chloromethylboronic Acid: Contains a chloromethyl group but lacks the phenyl group and dioxaborinane ring.
Boronic Esters: Similar reactivity but different structural framework.
Uniqueness: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a dioxaborinane ring with both chloromethyl and phenyl substituents. This unique structure imparts distinct reactivity and stability, making it a versatile reagent in synthetic chemistry.
Propiedades
Número CAS |
102746-93-0 |
|---|---|
Fórmula molecular |
C10H12BClO2 |
Peso molecular |
210.47 g/mol |
Nombre IUPAC |
2-[chloro(phenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BClO2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,10H,4,7-8H2 |
Clave InChI |
SEGMPULGIJGGJU-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
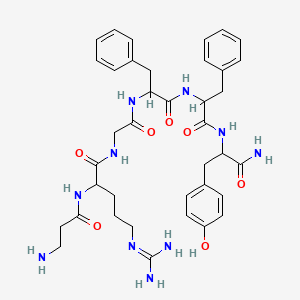

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
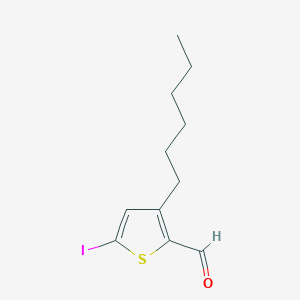
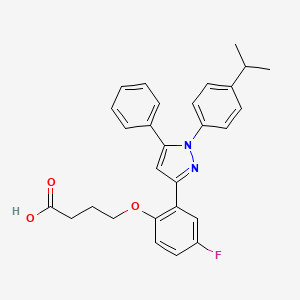
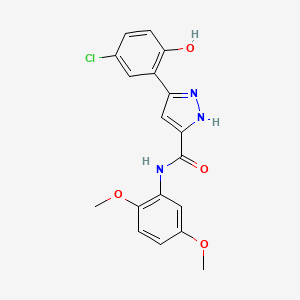

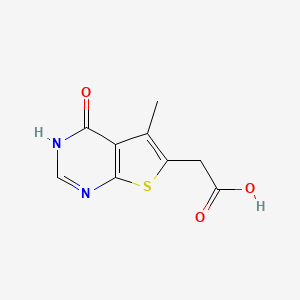
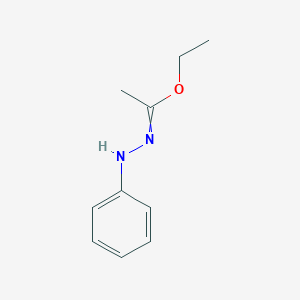
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
